Cas no 2137710-63-3 (1-Azetidinecarboxylic acid, 3-(1-oxopropyl)-3-(2-propen-1-yl)-, 1,1-dimethylethyl ester)

1-Azetidinecarboxylic acid, 3-(1-oxopropyl)-3-(2-propen-1-yl)-, 1,1-dimethylethyl ester is a versatile organic compound with a complex structure. This ester exhibits unique chemical properties, including high stability and reactivity, making it suitable for various synthetic applications. Its distinct structural features contribute to its effectiveness in organic synthesis, particularly in the formation of complex molecules.
1-Azetidinecarboxylic acid, 3-(1-oxopropyl)-3-(2-propen-1-yl)-, 1,1-dimethylethyl ester structure
2137710-63-3 structure
Product Name:1-Azetidinecarboxylic acid, 3-(1-oxopropyl)-3-(2-propen-1-yl)-, 1,1-dimethylethyl ester
CAS No:2137710-63-3
MF:C14H23NO3
MW:253.337324380875
CID:5294181
Update Time:2025-07-21

1-Azetidinecarboxylic acid, 3-(1-oxopropyl)-3-(2-propen-1-yl)-, 1,1-dimethylethyl ester Chemical and Physical Properties

Names and Identifiers

    • 1-Azetidinecarboxylic acid, 3-(1-oxopropyl)-3-(2-propen-1-yl)-, 1,1-dimethylethyl ester
    • Inchi: 1S/C14H23NO3/c1-6-8-14(11(16)7-2)9-15(10-14)12(17)18-13(3,4)5/h6H,1,7-10H2,2-5H3
    • InChI Key: SMPZEMLSNWQIID-UHFFFAOYSA-N
    • SMILES: N1(C(OC(C)(C)C)=O)CC(C(=O)CC)(CC=C)C1

1-Azetidinecarboxylic acid, 3-(1-oxopropyl)-3-(2-propen-1-yl)-, 1,1-dimethylethyl ester Pricemore >>

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Additional information on 1-Azetidinecarboxylic acid, 3-(1-oxopropyl)-3-(2-propen-1-yl)-, 1,1-dimethylethyl ester

1-Azetidinecarboxylic acid, 3-(1-oxopropyl)-3-(2-propen-1-yl)-, 1,1-dimethylethyl ester (CAS No. 2137710-63-3): An Overview

1-Azetidinecarboxylic acid, 3-(1-oxopropyl)-3-(2-propen-1-yl)-, 1,1-dimethylethyl ester (CAS No. 2137710-63-3) is a complex organic compound that has garnered significant attention in recent years due to its unique structural properties and potential applications in various fields of chemistry and pharmaceutical research. This compound belongs to the class of azetidine derivatives, which are known for their diverse biological activities and synthetic utility.

The azetidine ring is a four-membered nitrogen-containing heterocycle that exhibits remarkable conformational rigidity and stability. This rigidity imparts unique chemical and biological properties to azetidine derivatives, making them valuable building blocks in the synthesis of bioactive molecules. The 3-(1-oxopropyl)-3-(2-propen-1-yl)- substituents on the azetidine ring further enhance the compound's structural complexity and reactivity, offering a wide range of synthetic possibilities.

The 1,1-dimethylethyl ester group attached to the carboxylic acid moiety of the compound serves as a protecting group, which can be selectively cleaved under mild conditions to release the free carboxylic acid. This feature makes the compound particularly useful in multistep synthetic sequences where the protection and deprotection of functional groups are crucial for achieving the desired final product.

Recent studies have highlighted the potential of azetidine derivatives in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry reported that certain azetidine-based compounds exhibit potent antiviral activity against a range of viral pathogens. The structural features of these compounds, including the presence of an azetidine ring and specific functional groups, were found to be critical for their antiviral efficacy.

In another study, researchers explored the use of azetidine derivatives as inhibitors of protein-protein interactions (PPIs), which are important targets in drug discovery. The study demonstrated that azetidine-based molecules could effectively disrupt PPIs involved in cancer signaling pathways, suggesting their potential as novel anticancer agents. The 3-(1-oxopropyl)-3-(2-propen-1-yl)- substituents on the azetidine ring were found to enhance the binding affinity and selectivity of these compounds towards their target proteins.

The synthetic accessibility of 1-Azetidinecarboxylic acid, 3-(1-oxopropyl)-3-(2-propen-1-yl)-, 1,1-dimethylethyl ester has also been a subject of extensive research. A recent publication in Organic Letters described an efficient and scalable synthetic route for the preparation of this compound using palladium-catalyzed cross-coupling reactions. The method involves the sequential formation of the azetidine ring and subsequent functionalization steps to introduce the desired substituents. This synthetic approach not only provides high yields but also allows for easy modification of the molecular structure to explore a broader range of analogs.

In addition to its potential therapeutic applications, CAS No. 2137710-63-3 has been investigated for its use as a chiral ligand in asymmetric catalysis. Chiral ligands play a crucial role in enantioselective synthesis by facilitating the formation of optically active products with high enantiomeric excess. Studies have shown that azetidine-based ligands can significantly enhance the enantioselectivity and yield of various catalytic reactions, making them valuable tools in organic synthesis.

The physical and chemical properties of CAS No. 2137710-63-3 have been characterized using advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These studies have provided detailed insights into the molecular structure and conformational behavior of the compound, which are essential for understanding its reactivity and biological activity.

In conclusion, 1-Azetidinecarboxylic acid, 3-(1-oxopropyl)-3-(2-propen-1-yl)-, 1,1-dimethylethyl ester (CAS No. 2137710-63-3) is a versatile organic compound with significant potential in various areas of chemistry and pharmaceutical research. Its unique structural features and synthetic accessibility make it an attractive candidate for further exploration in drug discovery and catalysis. Ongoing research continues to uncover new applications and properties of this compound, highlighting its importance in modern chemical science.

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